2-Bromo-6-chloro-3,4-difluoroaniline
Description
Properties
IUPAC Name |
2-bromo-6-chloro-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-5(10)3(9)1-2(8)6(4)11/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYYSTBXABTPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 3,4 Difluoroaniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For complex aromatic compounds like 2-Bromo-6-chloro-3,4-difluoroaniline, the primary disconnections are typically made at the bonds between the aromatic ring and its heteroatom or halogen substituents.
The most logical retrosynthetic disconnections for this compound are at the carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-nitrogen (C-N) bonds. Following the guideline of disconnecting next to a heteroatom, the C-N bond is a primary candidate for disconnection, leading to a trihalogenated difluorobenzene derivative. amazonaws.com However, a more practical approach involves sequential removal of the halogens, which are typically introduced via electrophilic aromatic substitution or related C-H functionalization reactions.
A plausible retrosynthetic pathway is as follows:
Disconnection of the C-Br and C-Cl bonds: This simplifies the target molecule to a key intermediate, 3,4-difluoroaniline (B56902). This starting material is chosen because the fluorine atoms are often incorporated into the initial building block due to the difficulty of direct, regioselective fluorination on a complex, substituted aniline (B41778).
Synthetic Strategy: The forward synthesis would therefore involve the sequential, regioselective halogenation of 3,4-difluoroaniline. This requires careful control of reaction conditions to direct the incoming chlorine and bromine atoms to the desired positions (2- and 6- positions relative to the amino group). The amino group is a strong ortho, para-director, while the fluorine atoms are deactivating and meta-directing. The challenge lies in navigating the competing directing effects of these substituents to achieve the specific 2,6-disubstitution on the 3,4-difluoroaniline core. Protecting the amine functionality is a common strategy to modulate its directing ability and prevent side reactions.
Exploration of Novel Precursor Synthesis Routes
The synthesis of the target compound hinges on the effective halogenation of aniline derivatives. This section explores modern techniques for achieving regioselective introduction of bromine, chlorine, and fluorine atoms.
Regioselective halogenation of anilines is often complicated by the high reactivity of the ring, which can lead to multiple halogenations and a mixture of isomers. nih.gov Modern methods aim to overcome these challenges through the use of specific reagents, catalysts, and reaction conditions.
Significant progress has been made in controlling the position of bromination on aniline rings. Classical methods often result in poor regioselectivity. nih.gov However, novel catalytic and reagent-controlled systems offer precise control.
Copper-Catalyzed Bromination: A direct bromination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) bromide (CuBr₂) in an ionic liquid. beilstein-journals.org This method avoids the need for a protecting group and proceeds under mild conditions. beilstein-journals.org
Photocatalytic Bromination: A metal-free approach utilizes the organic dye Eosin Y as a bromine source in conjunction with Selectfluor. nih.gov This system generates a postulated "Selectbrom" intermediate that performs a highly selective para-bromination on N-acyl and N-sulfonyl anilines at room temperature. nih.govbohrium.com
Palladium-Catalyzed Meta-Bromination: Overcoming the intrinsic ortho- and para-directing effect of the amine group is a significant challenge. A palladium-catalyzed method has been developed for the meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) as the bromine source. nih.gov This strategy allows for the introduction of bromine at a position not typically accessible through classical electrophilic substitution. nih.gov
Directed Ortho-Bromination: To achieve bromination at a specific ortho position, one strategy involves temporarily blocking the more reactive para-position. A reported synthesis for 2-bromo-6-fluoroaniline (B133542) utilizes a sulfonamide group to occupy the para-position of o-fluoroaniline, thereby directing the subsequent bromination to the desired ortho-position. google.com
| Method | Reagents/Catalyst | Selectivity | Key Features | Citation |
| Copper-Catalyzed | CuBr₂ in ionic liquid | Para-selective | Unprotected anilines, mild conditions | beilstein-journals.org |
| Photocatalytic | Eosin Y, Selectfluor | Para-selective | Metal-free, room temperature, N-protected anilines | nih.govbohrium.com |
| Palladium-Catalyzed | Pd(OAc)₂, NBP | Meta-selective | Overcomes ortho/para-directivity, requires directing group | nih.gov |
| Blocking Group | Sulfonamide protection | Ortho-selective | Para-position is blocked to direct bromination | google.com |
Similar to bromination, regioselective chlorination requires tailored approaches to control the reaction outcome.
Copper-Catalyzed Chlorination: Analogous to the bromination method, using copper(II) chloride (CuCl₂) in an ionic liquid allows for the direct para-chlorination of unprotected anilines with high yield and selectivity. beilstein-journals.org This process offers a safer alternative to methods requiring gaseous HCl. beilstein-journals.org
Chlorination of Anilides: The chlorination of N-acyl protected anilides is a well-established method. For instance, 4-bromoanilides can be selectively chlorinated at the 2- and/or 6-positions by controlling the reaction conditions, which is a key step in the synthesis of 2,6-dichloro-4-bromoanilides. google.com This highlights how existing halogens and protecting groups can direct subsequent halogenations.
Palladium-Catalyzed Meta-Chlorination: The palladium-catalyzed meta-C-H functionalization strategy is also applicable to chlorination, providing a route to meta-chloroaniline derivatives that are difficult to access otherwise. nih.gov
| Method | Reagents/Catalyst | Selectivity | Key Features | Citation |
| Copper-Catalyzed | CuCl₂ in ionic liquid | Para-selective | Unprotected anilines, mild conditions | beilstein-journals.org |
| Acyl-Directed | Cl₂ on N-acyl anilides | Ortho-selective | Uses a protecting/directing group | google.com |
| Palladium-Catalyzed | Pd(OAc)₂, NCS (N-Chlorosuccinimide) | Meta-selective | Overcomes ortho/para-directivity | nih.gov |
Direct C-H fluorination of aromatic rings, particularly anilines, remains a significant challenge in organic synthesis. Electrophilic fluorinating agents are highly reactive and often lack selectivity.
Electrophilic Fluorination: Reagents like Selectfluor® are powerful oxidants and fluorine sources. researchgate.net However, their reaction with anilines can be complex, often involving radical pathways rather than simple electrophilic substitution. researchgate.net While methods for the regioselective fluorination of other systems, such as allenes, have been developed using I(I)/I(III) catalysis with Selectfluor®, similar breakthroughs for the direct C-H fluorination of anilines are less common. nih.govresearchgate.net
Synthetic Strategy: Due to these challenges, fluorine atoms are most commonly introduced by using a starting material that already contains the fluorine atoms in the desired positions. Syntheses of complex fluoroaromatics typically begin with readily available fluorinated building blocks, such as the 3,4-difluoroaniline proposed in the retrosynthetic analysis. Another common method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by fluoride, although this is not a C-H functionalization method.
Based on the retrosynthetic analysis and the available halogenation techniques, a hypothetical multi-step synthesis for this compound can be proposed starting from 3,4-difluoroaniline. The key to this synthesis is the precise control of regioselectivity in two sequential halogenation steps.
A potential synthetic route could be:
Protection of the Amino Group: 3,4-difluoroaniline would first be treated with a reagent like acetic anhydride (B1165640) to form the corresponding acetanilide. This step is crucial to moderate the activating effect of the amino group and to provide steric hindrance that can influence the position of the incoming electrophiles.
First Halogenation (Chlorination): The N-acetyl-3,4-difluoroaniline would undergo chlorination. The acetylamino group is a strong ortho-, para-director. The positions ortho to the amine are C2 and C6. The position para is C5. The fluorine atoms are deactivating and meta-directing. Therefore, chlorination is most likely to occur at the C6 position, which is ortho to the activating amino group and meta to the 3-fluoro substituent.
Second Halogenation (Bromination): The resulting N-acetyl-6-chloro-3,4-difluoroaniline would then be subjected to bromination. The directing groups are now the acetylamino group, the two fluorine atoms, and the newly introduced chlorine atom. The most activated remaining position ortho to the acetylamino group is C2. This position is also meta to the 4-fluoro and 6-chloro substituents, making it a plausible site for the second halogenation.
Deprotection: Finally, the N-acetyl group would be removed via acid or base hydrolysis to yield the target molecule, this compound.
Achieving the desired regiochemistry is not trivial, and optimization of reagents and reaction conditions for each halogenation step would be essential to minimize the formation of undesired isomers, such as the known 6-Bromo-3-chloro-2,4-difluoroaniline. sigmaaldrich.com
Multi-Step Conversions from Available Starting Materials
Approaches involving Diazotization and Amination
Diazotization of an amino group, followed by a Sandmeyer or related reaction, is a powerful tool for introducing a variety of functional groups, including halogens, onto an aromatic ring. However, a synthetic route to this compound that concludes with an amination step is also a feasible strategy.
A hypothetical diazotization approach to a related compound, 1-bromo-3,5-difluorobenzene, involves the diazotization of 2-bromo-4,6-difluoroaniline (B1266213). In a documented process, the aniline is treated with a diazotizing agent like sodium nitrite (B80452) in the presence of an alcohol and a cuprous salt catalyst. chemicalbook.com This suggests that a potential precursor to this compound could be a trihalogenated aniline that undergoes diazotization to introduce one of the substituents. However, the final amination step to form the target aniline is often challenging and may result in lower yields.
Another relevant patent describes the synthesis of 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene, which involves a partial fluorine exchange followed by amination. This highlights the industrial precedent for amination reactions in the synthesis of complex anilines. The challenge in applying this to this compound would be the synthesis of the appropriate polyhalogenated benzene (B151609) precursor.
Routes via Nitro Compound Reduction
The reduction of a nitro group is one of the most common and effective methods for the preparation of anilines. This approach is highly applicable to the synthesis of this compound, assuming a suitable nitroaromatic precursor, 1-bromo-3-chloro-4,5-difluoro-2-nitrobenzene, can be synthesized.
The reduction of aromatic nitro compounds can be achieved using a variety of reagents and catalyst systems. sigmaaldrich.com Metal-free reductions, for instance using trichlorosilane, have gained attention for their selectivity and milder reaction conditions. sigmaaldrich.com This method has been shown to be effective for a range of substituted nitroarenes, tolerating functional groups such as other halogens. sigmaaldrich.com
Catalytic hydrogenation is another widely used industrial method. A patent for the synthesis of 2,3-difluoroaniline (B47769) from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) employs palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This process demonstrates the feasibility of reducing a nitro group on a polyhalogenated ring without cleaving the halogen substituents.
Table 1: Comparison of Potential Nitro Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Potential Challenges |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | Room to 80°C | High efficiency, clean reaction | Potential for dehalogenation |
| Metal-Catalyzed Transfer Hydrogenation | Hydrazine hydrate, Formate salts | Ethanol, Water | Room to 100°C | Avoids use of H₂ gas | Catalyst cost and separation |
| Metal-Free Reduction | Trichlorosilane/Hünig's base | Dichloromethane | Room Temperature | High selectivity, mild conditions | Stoichiometric reagents required |
| Metal-Mediated Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Acidic media | Room to Reflux | Low cost | Stoichiometric metal waste |
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of a highly substituted molecule like this compound, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of related compounds, such as 2,6-dichloro-4-bromoanilides, the choice of catalyst is crucial for selective reductions. Supported noble metal catalysts like palladium on carbon are often preferred for their ability to selectively reduce specific halogen substituents. The catalyst support (e.g., carbon, alumina, silica) can also influence activity and selectivity.
The optimization of a bromination reaction, a key step in synthesizing the precursor, is detailed in a patent for 4-bromo-2,6-difluoroaniline (B33399). The reaction is carried out in glacial acetic acid at a controlled temperature to prevent side reactions. The workup procedure is also optimized to ensure the isolation of a pure product.
Table 2: Key Parameters for Optimization in Halogenated Aniline Synthesis
| Parameter | Importance | Typical Conditions/Considerations |
| Catalyst | Controls reaction rate and selectivity. | Pd, Pt, Ru on supports like carbon or alumina. Concentration and loading are key. |
| Solvent | Affects solubility, reaction rate, and workup. | Alcohols (Methanol, Ethanol), Acetic Acid, Dichloromethane, water. |
| Temperature | Influences reaction kinetics and side product formation. | Ranging from sub-zero for diazotizations to elevated temperatures for reductions. |
| Pressure | Important for reactions involving gases like hydrogen. | Atmospheric to high pressure depending on the specific reduction method. |
| Reagent Stoichiometry | Affects conversion and selectivity. | Molar ratios of reactants and catalysts need to be carefully controlled. |
| Reaction Time | Ensures complete conversion without product degradation. | Monitored by techniques like TLC or HPLC. |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles is increasingly important in chemical manufacturing to reduce environmental impact and enhance safety.
Solvent Selection and Minimization
The choice of solvent is a primary consideration in green chemistry. Ideally, solvents should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, and its use in reactions like the bromination of anilines, often in conjunction with a co-solvent like acetic acid, is a step towards greener processes. The goal is to minimize the total volume of solvent used, which can be achieved through process optimization or by using flow chemistry systems. sigmaaldrich.com
Waste Reduction Strategies
Minimizing waste is a core principle of green chemistry. This can be achieved by designing atom-economical reactions where the majority of the atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of waste generated. For example, catalytic hydrogenation produces water as the only byproduct, whereas older methods like reduction with tin or iron produce large amounts of metallic waste that require disposal. Furthermore, developing processes where byproducts can be recovered and utilized is a key strategy.
Mechanistic Investigations of 2 Bromo 6 Chloro 3,4 Difluoroaniline Reactivity
Analysis of Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the benzene (B151609) ring in 2-Bromo-6-chloro-3,4-difluoroaniline is profoundly influenced by the electronic properties of its five substituents: an amino group (-NH₂) and four halogen atoms (Br, Cl, F, F). These effects can be understood by considering two primary factors: the inductive effect and the resonance effect.
Inductive Effect: All halogen atoms are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. The order of electronegativity is F > Cl > Br, meaning the fluorine atoms provide the strongest inductive withdrawal.
Resonance Effect: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system (+R effect). This donation increases the electron density on the ring, particularly at the ortho and para positions, and stabilizes the arenium ion intermediate formed during electrophilic attack. The halogens also possess lone pairs and can theoretically donate them via a +R effect. However, for halogens, the strong -I effect overwhelmingly dominates the +R effect, resulting in a net deactivation of the ring compared to benzene.
In this compound, the powerful activating +R effect of the amino group is counteracted by the cumulative, strong -I effect of the four halogen substituents. This makes the ring significantly less nucleophilic than aniline (B41778) itself. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution, and any such reaction would require harsh conditions. Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group and nucleophile be employed. The positions most activated for nucleophilic attack would be those ortho and para to the electron-withdrawing halogen groups.
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The amino group (-NH₂) is a potent DMG.
In the case of this compound, a theoretical DoM reaction would involve the coordination of the organolithium base to the nitrogen atom of the amino group. This would direct deprotonation to one of the two adjacent (ortho) positions. However, the molecule has a halogen at both ortho positions (C2-Br and C6-Cl). Therefore, a standard DoM reaction via C-H activation is not possible.
Instead, the presence of bromine at the C2 position introduces a competing and often faster reaction pathway: metal-halogen exchange . Organolithium reagents can readily exchange with aryl bromides at low temperatures. It is highly probable that treating this compound with a reagent like n-butyllithium would lead to the formation of a 2-lithio-6-chloro-3,4-difluoroaniline intermediate rather than deprotonation of any other site. This lithiated species could then be trapped with various electrophiles to introduce a substituent specifically at the C2 position.
Radical Reaction Mechanisms
There is no specific information available in the searched literature regarding radical reactions involving this compound. In theory, the C-Br bond is the weakest carbon-halogen bond in the molecule and would be the most likely site for homolytic cleavage to initiate a radical reaction, for instance, under photochemical conditions or using radical initiators. Such a process would generate an aryl radical at the C2 position, which could then participate in various radical-mediated transformations, such as atom transfer reactions or additions to π-systems.
Coupling Reaction Pathways and Ligand Effects
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For polyhalogenated substrates like this compound, the key challenge is achieving regioselective coupling at a single desired position. The selectivity of the initial oxidative addition of the palladium catalyst to the carbon-halogen bond is the determining factor.
The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition generally follows the trend: C-I > C-Br > C-Cl > C-F. This selectivity is based on the bond dissociation energies of the respective carbon-halogen bonds.
For this compound, this reactivity trend dictates that the oxidative addition of a Pd(0) catalyst would occur preferentially at the C-Br bond over the C-Cl and C-F bonds. This intrinsic reactivity bias allows for selective functionalization at the C2 position.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. While no specific examples for this compound are documented in the searched sources, a hypothetical selective Suzuki-Miyaura coupling can be proposed.
The reaction would be expected to proceed selectively at the C2-Br position. A typical reaction setup would involve the aniline substrate, an aryl or vinyl boronic acid (or its ester), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Hypothetical Reaction Data Table
Since no experimental data could be located, the following table is a hypothetical representation of what a Suzuki-Miyaura reaction screen might look like for this substrate. The conditions and yields are illustrative and not based on actual experimental results.
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 90 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 70 |
Ligand Effects: The choice of ligand is crucial in palladium catalysis.
Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) are known to be highly effective for cross-coupling of aryl chlorides and bromides. They promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times, especially with sterically hindered or electron-poor substrates. For a challenging substrate like this compound, these modern Buchwald-Hartwig-type ligands would likely be essential for efficient coupling.
Steric hindrance on the ligand can also influence selectivity. In polyhalogenated systems, very bulky ligands can sometimes favor reaction at less sterically hindered positions, though in this case, the C-Br bond's inherent reactivity is the dominant factor.
Palladium-Catalyzed Cross-Coupling Reactions
Other Cross-Coupling Methodologies
No specific research data is available for other cross-coupling methodologies involving this compound.
C-N Bond Formation Mechanisms
There is no available research specifically detailing the mechanisms of C-N bond formation with this compound.
Reductive Transformations and Dehalogenation Studies
Specific studies on the reductive transformations and dehalogenation of this compound, including mechanistic details, have not been reported in the available literature.
Oxidative Reaction Mechanisms
Detailed research on the oxidative reaction mechanisms of this compound is not currently available.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For 2-Bromo-6-chloro-3,4-difluoroaniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is employed for an unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The broad signal of the amine (-NH₂) protons would also be present. The chemical shifts (δ) are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms deshields the aromatic protons, causing them to resonate at a lower field.
Similarly, the ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons directly bonded to the halogens (C-Br, C-Cl, C-F) will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei, particularly with ¹⁹F.
Predicted ¹H and ¹³C NMR Data
While specific experimental spectra for this exact compound are not widely published, the following table presents predicted chemical shifts based on the analysis of structurally related compounds and known substituent effects.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-5 | 7.20 - 7.40 (d) | C-1 | 140 - 145 |
| NH₂ | 4.0 - 5.0 (br s) | C-2 | 108 - 112 |
| C-3 | 148 - 152 (dd) | ||
| C-4 | 145 - 150 (dd) | ||
| C-5 | 115 - 120 (d) | ||
| C-6 | 118 - 122 |
d = doublet, br s = broad singlet, dd = doublet of doublets
To confirm the assignments from one-dimensional NMR, multi-dimensional techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. For this compound, a cross-peak would be expected between the signal for H-5 and any adjacent aromatic protons, confirming their spatial relationship on the ring. youtube.comyoutube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com An HSQC spectrum would definitively link the ¹H signal assigned to H-5 with its corresponding ¹³C signal (C-5), providing irrefutable evidence for the assignment.
Computational chemistry provides a powerful method for validating experimental findings. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the NMR chemical shifts of a proposed structure. researchgate.netscielo.br These theoretical predictions are then compared with the experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment. nih.gov This methodology has been successfully applied to similar halogenated aniline (B41778) structures, demonstrating its reliability. researchgate.net
Mass Spectrometry for Molecular and Fragment Ion Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to deduce structural information from its fragmentation pattern.
HRMS provides a highly accurate mass measurement of the parent ion (molecular ion), which can be used to determine the elemental formula. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%; ³⁵Cl/~75.8% and ³⁷Cl/~24.2%), results in a characteristic isotopic pattern for the molecular ion peak. This pattern is a definitive signature for a molecule containing these elements. docbrown.info
Predicted Isotopic Distribution for the Molecular Ion [C₆H₃BrClF₂N]⁺
| Ion Formula | Isotopes | Calculated m/z | Relative Abundance (%) |
| [C₆H₃⁷⁹Br³⁵ClF₂N]⁺ | ⁷⁹Br, ³⁵Cl | 244.9285 | 100.0 |
| [C₆H₃⁷⁹Br³⁷ClF₂N]⁺ | ⁷⁹Br, ³⁷Cl | 246.9256 | 31.7 |
| [C₆H₃⁸¹Br³⁵ClF₂N]⁺ | ⁸¹Br, ³⁵Cl | 246.9265 | 97.2 |
| [C₆H₃⁸¹Br³⁷ClF₂N]⁺ | ⁸¹Br, ³⁷Cl | 248.9235 | 30.9 |
The M+2 peak at m/z ~247 will be a combination of the contributions from both the ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl isotopologues.
Under electron ionization (EI), the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides further structural confirmation.
A plausible fragmentation pathway would involve the initial loss of a bromine or chlorine radical, which are relatively good leaving groups. Subsequent fragmentation could involve the loss of HF or HCN.
Predicted Major Fragment Ions in Mass Spectrometry
| Proposed Fragment Ion | m/z (most abundant isotopes) | Notes |
| [C₆H₃ClF₂N]⁺ | 166 | Loss of Br radical |
| [C₆H₃BrF₂N]⁺ | 210 | Loss of Cl radical |
| [C₅H₂BrF₂]⁺ | 185 | Loss of Cl and HCN |
| [C₆H₂BrF]⁺ | 189 | Loss of Cl and HF |
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural intricacies of a molecule. By analyzing the vibrational modes, which correspond to the stretching, bending, and torsional motions of atoms, a detailed fingerprint of the compound can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
A comprehensive FT-IR analysis of this compound would provide information on its characteristic vibrational frequencies. The infrared spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed. These absorption bands correspond to the vibrational transitions within the molecule. For a molecule of this complexity, a combination of experimental measurements and theoretical calculations, typically using Density Functional Theory (DFT), is essential for the accurate assignment of the observed bands to specific vibrational modes. However, specific FT-IR data and corresponding assignments for this compound are not available in the current body of scientific literature.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. This technique relies on the inelastic scattering of monochromatic laser light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. For this compound, FT-Raman spectroscopy would be particularly useful for identifying vibrations involving the carbon skeleton and the carbon-halogen bonds. As with FT-IR, a detailed experimental and theoretical investigation is required for a complete analysis, and such data is currently unavailable.
Potential Energy Distribution Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is crucial for an unambiguous assignment of the vibrational bands observed in the FT-IR and FT-Raman spectra, especially for complex molecules where vibrational coupling is common. Without published computational studies on this compound, a PED analysis cannot be presented.
Electronic Spectroscopy for Electronic Transitions and Energy Levels
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light in the ultraviolet and visible regions. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). The positions and intensities of the absorption maxima (λmax) are characteristic of the molecule's chromophores and are influenced by the substituents on the aniline ring. Currently, there are no published UV-Vis spectral data for this specific compound.
Time-Dependent Density Functional Theory (TD-DFT) Simulations of Electronic Spectra
TD-DFT is a quantum chemical method used to predict the electronic absorption spectra of molecules. By simulating the electronic transitions, it is possible to calculate the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π→π* or n→π*). A TD-DFT study of this compound would be invaluable for interpreting the experimental UV-Vis spectrum and understanding the electronic properties of the molecule. Such theoretical data is not currently available in the scientific literature.
Computational Chemistry and Theoretical Insights into 2 Bromo 6 Chloro 3,4 Difluoroaniline
Quantum Chemical Calculations for Molecular Geometry Optimization
No specific studies detailing the DFT methodologies or basis sets for the geometry optimization of 2-Bromo-6-chloro-3,4-difluoroaniline were found.
Calculated data for the bond lengths, bond angles, and dihedral angles of this compound are not available in the reviewed literature.
Electronic Structure Analysis
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for this specific compound.
An analysis or visualization of the Molecular Electrostatic Potential (MEP) surface for this compound has not been published.
No studies performing Natural Bond Orbital (NBO) analysis to investigate the electronic interactions within this compound were identified.
Atomic Charge Distribution
No published data is available for the specific atomic charge distribution of this compound.
Density of States (DOS) Analysis
No published data is available for the Density of States (DOS) analysis of this compound.
Reactivity Descriptors and Conceptual DFT (CDFT)
Global Reactivity Descriptors
No published data is available for the global reactivity descriptors of this compound.
Local Reactivity Descriptors
No published data is available for the local reactivity descriptors of this compound.
Aromaticity and π-Electron Delocalization Studies
No published data is available for the aromaticity and π-electron delocalization studies of this compound.
Supramolecular Interactions and Energy Framework Calculations
No published data is available for the supramolecular interactions and energy framework calculations of this compound.
Nonlinear Optical (NLO) Characteristics
Theoretical and computational studies are pivotal in predicting and understanding the nonlinear optical (NLO) properties of organic molecules. For this compound, while direct experimental data is scarce, its NLO characteristics can be inferred from computational analyses of structurally analogous halogenated anilines. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key NLO parameters.
Detailed research findings from theoretical investigations into similar halogenated aniline (B41778) derivatives reveal significant insights into their NLO behavior. The NLO response in these molecules is primarily governed by the intramolecular charge transfer (ICT) occurring between electron-donating groups (like the amino group) and electron-accepting groups, facilitated by a π-conjugated system (the benzene (B151609) ring). The type, number, and position of halogen substituents on the aniline ring can modulate this ICT and, consequently, the NLO properties.
Computational approaches, such as the finite field method, are utilized to calculate the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.
Studies on various halogenated anilines have demonstrated that the substitution pattern significantly influences the NLO response. bohrium.comresearchgate.net For instance, research on di-substituted anilines has shown that the specific halogen atoms and their positions can either enhance or diminish the hyperpolarizability. bohrium.com In many cases, DFT calculations using functionals like B3LYP have been shown to provide reliable predictions of NLO properties that are in good agreement with experimental values where available. bohrium.comresearchgate.net
A study on the closely related compound, 2-bromo-6-chloro-4-fluoroaniline, investigated its first-order hyperpolarizability through theoretical calculations. researchgate.net Similarly, research on 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) also explored its NLO properties using computational methods. researchgate.netcrossref.org These studies provide a valuable framework for understanding how the combination of bromo, chloro, and fluoro substituents on the aniline ring affects the electronic structure and the resulting NLO characteristics. The presence of multiple halogens with varying electronegativities and sizes introduces a complex interplay of inductive and mesomeric effects that fine-tune the molecule's response to an applied electric field.
The calculated values of dipole moment, polarizability, and first-order hyperpolarizability for analogous compounds suggest that this compound is expected to exhibit a notable NLO response. The charge transfer within the molecule, which is a prerequisite for significant NLO activity, is influenced by the collective electronic effects of the bromine, chlorine, and fluorine atoms. researchgate.net
Below are interactive data tables summarizing the kind of computational data typically generated in such studies, based on findings for similar halogenated anilines.
Table 1: Calculated NLO Properties of a Structurally Similar Halogenated Aniline (2,6-dibromo-3-chloro-4-fluoroaniline) researchgate.net
| Property | Method | Value |
| Dipole Moment (μ) | HF | 2.53 D |
| Dipole Moment (μ) | DFT/B3LYP | 2.68 D |
| Mean Polarizability (α) | HF | 15.19 x 10⁻²⁴ esu |
| Mean Polarizability (α) | DFT/B3LYP | 16.23 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | HF | 1.89 x 10⁻³⁰ esu |
| First-Order Hyperpolarizability (β) | DFT/B3LYP | 2.45 x 10⁻³⁰ esu |
Table 2: Comparison of First Hyperpolarizability (β) for Different Halogenated Anilines bohrium.com
| Compound | Computational Method | First Hyperpolarizability (β) (a.u.) |
| Aniline | B3LYP-D3/6-311++G(d,p) | Varies with method |
| 2,5-difluoroaniline (DFA) | B3LYP-D3/6-311++G(d,p) | Enhanced response noted |
| 2,5-dichloroaniline (DCA) | B3LYP-D3/6-311++G(d,p) | Varies with method |
| 2,5-dibromoaniline (DBA) | B3LYP-D3/6-311++G(d,p) | Enhanced response noted |
| para-chloroaniline (PCA) | B3LYP-D3/6-311++G(d,p) | Enhanced response noted |
These theoretical investigations underscore the potential of halogenated anilines, including this compound, as candidates for NLO materials. ccsenet.orgresearchgate.net The precise tuning of their NLO properties through strategic halogen substitution opens avenues for the design of novel organic materials for optoelectronic applications.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Synthesis of Complex Polyhalogenated Aromatic Systems
The derivatization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. Halogenated anilines, in particular, are pivotal intermediates. The synthesis of complex polyhalogenated aromatic systems from a precursor like 2-Bromo-6-chloro-3,4-difluoroaniline would likely involve leveraging the differential reactivity of its halogen atoms. For instance, the carbon-bromine bond is generally more susceptible to palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) than the carbon-chlorine or carbon-fluorine bonds. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position.
Furthermore, the amino group can be diazotized and subsequently replaced with other functional groups, or it can be acylated to modulate its directing effects for further electrophilic aromatic substitution reactions. The synthesis of other halogenated anilines often involves direct halogenation of aniline (B41778) derivatives. For instance, the preparation of 4-bromo-2,6-difluoroaniline (B33399) can be achieved by the bromination of 2,6-difluoroaniline (B139000). sigmaaldrich.comchemicalbook.com Similar strategies could potentially be adapted for the synthesis of more complex polyhalogenated systems starting from this compound.
Integration into Pharmaceutical Intermediate Development
Halogenated anilines are crucial building blocks in the pharmaceutical industry due to the significant impact of halogen atoms on the biological activity, metabolic stability, and pharmacokinetic properties of drug molecules. sigmaaldrich.com The incorporation of fluorine, in particular, can enhance binding affinity and improve metabolic resistance. sigmaaldrich.com
While direct examples involving this compound are not readily found, related compounds like 2-bromo-4,6-difluoroaniline (B1266213) and 4-bromo-2,6-difluoroaniline are utilized as intermediates in the synthesis of various therapeutic agents, including anti-cancer and anti-inflammatory drugs. sigmaaldrich.comchemimpex.com For example, 4-bromo-2,6-difluoroaniline is used in the preparation of potent VEGF receptor tyrosine kinase inhibitors. chemicalbook.com The structural motifs present in this compound suggest its potential as a precursor for novel pharmaceutical candidates.
Role in Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of complex organic molecules with high efficacy and target specificity. Halogenated aromatic compounds play a significant role in this field. For instance, 2-bromo-3,4-difluoroaniline (B1290348) serves as a key intermediate in the synthesis of pyrazole (B372694) herbicides. nbinno.com Similarly, 2-bromo-4,6-difluoroaniline is used in the formulation of various agrochemicals. chemimpex.com Given these precedents, this compound could be a valuable starting material for the discovery of new and effective crop protection agents.
Applications in Advanced Materials Science
The unique electronic properties conferred by multiple halogen substituents make polyhalogenated anilines attractive for applications in materials science.
In the field of organic electronics, materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are essential for efficient device performance. The fluorine and other halogen substituents on an aromatic ring can significantly influence these energy levels. ossila.com For instance, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline are used as hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs). ossila.com The derivatization of this compound could lead to the development of novel HTMs with optimized properties for next-generation electronic devices.
The incorporation of halogenated monomers into polymer chains can enhance properties such as chemical resistance, thermal stability, and flame retardancy. 2-Bromo-4,6-difluoroaniline is employed in the development of advanced polymers and coatings with improved durability. chemimpex.com The multiple reactive sites on this compound could allow for its use as a monomer or cross-linking agent in the synthesis of high-performance polymers and specialty coatings.
Precursor for Advanced Fluorescent Dyes and Probes
Fluorescent dyes and probes are indispensable tools in biological imaging and sensing applications. The photophysical properties of a fluorophore can be finely tuned by introducing various substituents onto its aromatic core. Halogen atoms can influence fluorescence quantum yields, emission wavelengths, and Stokes shifts. Related compounds like 2-bromo-4,6-difluoroaniline are utilized in the creation of fluorescent dyes for biological imaging. chemimpex.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel fluorescent scaffolds with tailored properties for specific imaging or sensing applications.
Formation of Novel Heterocyclic Compounds
The derivatization of highly substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the creation of novel heterocyclic compounds for medicinal and materials science applications. While this compound is recognized as a valuable synthetic building block, detailed examples of its direct conversion into specific novel heterocyclic systems are not extensively reported in peer-reviewed literature. However, based on the fundamental reactivity of the aniline functional group and the influence of its halogen substituents, several strategic pathways for its derivatization into important heterocyclic scaffolds can be proposed.
The amino group of the aniline is a key nucleophile that can participate in a variety of cyclization reactions. The electronic and steric environment created by the ortho-bromo and ortho-chloro substituents, along with the fluoro groups at the 3- and 4-positions, heavily influences the regioselectivity and reaction kinetics of these transformations.
Classic methodologies for quinoline (B57606) synthesis, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, represent viable routes for the derivatization of this compound. google.comgoogle.comjptcp.comrsc.org For instance, the Skraup-Doebner-Von Miller synthesis, which utilizes α,β-unsaturated aldehydes or ketones under acidic conditions, could theoretically be employed to construct a quinoline ring fused to the aniline core. jptcp.com Similarly, the Conrad-Limpach and Knorr syntheses offer pathways to 4-hydroxyquinolines using β-ketoesters as reaction partners. jptcp.com
The utility of closely related polysubstituted anilines in forming complex heterocycles is documented. For example, a patent discloses that halogenated anilines such as 2-bromo-3-chloro-5,6-difluoroaniline, an isomer of the title compound, can serve as raw materials for producing 2,3-difluoroaniline (B47769) derivatives, which are in turn used to synthesize agricultural and horticultural germicides, including compounds with a quinoline structure. google.com This underscores the potential of these complex anilines as precursors to valuable, biologically active heterocyclic systems.
Beyond quinolines, this compound could serve as a precursor for other fused heterocyclic systems. Reaction with carboxylic acids or their derivatives under dehydrating conditions could lead to the formation of benzimidazoles, a scaffold prevalent in pharmaceuticals. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives has been successfully demonstrated starting from related bromo-benzimidazole precursors. nih.govresearchgate.net This suggests a potential pathway where the aniline could first be transformed into a diamine intermediate or directly cyclized to form a benzimidazole (B57391) ring system.
The table below outlines potential, though not explicitly documented, derivatization strategies for forming heterocyclic compounds from this compound based on established synthetic protocols for anilines.
Table 1: Potential Heterocyclic Synthesis Pathways from this compound
| Reaction Name/Type | Reagent(s) | Resulting Heterocyclic Core |
| Skraup/Doebner-von Miller Synthesis | Glycerol or α,β-Unsaturated Aldehyde/Ketone, Acid | Quinolines |
| Conrad-Limpach-Knorr Synthesis | β-Ketoester | Hydroxyquinolines |
| Friedländer Annulation | α-Methylene Ketone | Quinolines |
| Pfitzinger Reaction | Isatin, Base, Carbonyl Compound | Quinoline-4-carboxylic acids |
| Combes Quinoline Synthesis | 1,3-Dicarbonyl Compound, Acid | Quinolines |
| Benzimidazole Formation | Carboxylic Acid or Aldehyde, Oxidant | Benzimidazoles |
| Benzoxazole Formation | Carboxylic Acid or Acyl Chloride | Benzoxazoles |
Structure Activity Relationships Sar of 2 Bromo 6 Chloro 3,4 Difluoroaniline Analogues
Systematic Modification of Halogen Substituents and their Positional Effects
The reactivity of halogenated benzene (B151609) rings towards electrophilic substitution is influenced by the electronegativity and size of the halogen. Generally, the reactivity follows the order F > Cl > Br > I, with more electronegative halogens being less deactivating. sigmaaldrich.com However, as the size of the halogen increases, the reactivity of the benzene ring tends to decrease. sigmaaldrich.com
The following table illustrates the impact of halogen substitution patterns on the physical properties of closely related aniline (B41778) derivatives. While specific data for 2-Bromo-6-chloro-3,4-difluoroaniline is limited, we can infer trends from these analogues.
Table 1: Physicochemical Properties of Halogenated Aniline Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| 2-Bromo-4,6-difluoroaniline (B1266213) | C₆H₄BrF₂N | 208.00 | 41-42 | 444-14-4 sigmaaldrich.com |
| 4-Bromo-2,6-difluoroaniline (B33399) | C₆H₄BrF₂N | 208.00 | 63-65 | 67567-26-4 nih.gov |
| 5-Bromo-2,4-difluoroaniline | C₆H₄BrF₂N | 208.00 | - | 452-92-6 |
| 2-Bromo-3,4-difluoroaniline (B1290348) | C₆H₄BrF₂N | 208.00 | - | 1092349-87-5 scbt.com |
| 6-Bromo-3-chloro-2,4-difluoroaniline | C₆H₃BrClF₂N | 242.45 | - | 201849-12-9 sigmaaldrich.comthermofisher.com |
Data sourced from various chemical suppliers and databases. Melting points are literature values and may vary.
The position of the halogen substituents is critical. For instance, studies on 4-halogeno aniline derivatives have shown that 2-fluoro and 2,6-difluoro substitution can enhance the ability of the adjacent amine group to form strong N-H···N hydrogen bonds. nih.gov This is a crucial factor in molecular recognition and crystal packing. Furthermore, fluorine substituents can act as competitive acceptors for both hydrogen and halogen bonds, increasing the likelihood of halogen-halogen interactions. nih.gov The specific arrangement of halogens in this compound likely leads to a unique pattern of intermolecular interactions, influencing its solid-state structure and properties.
Impact of Amine Group Derivatization on Molecular Interactions
The primary amine group of this compound is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties. The -NH2 group is an activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. ossila.com
Derivatization of the amine can alter its electronic and steric characteristics, thereby influencing molecular interactions. For example, acetylation of the amino group to form an amide reduces its activating effect because the nitrogen lone pair becomes conjugated with the carbonyl group. thermofisher.com This strategy is often employed to control the regioselectivity of subsequent reactions, such as halogenation. thermofisher.com
The basicity of the aniline is also highly sensitive to the nature of the substituents on the ring. Electron-withdrawing groups, such as the halogens present in this compound, decrease the electron density on the nitrogen atom, making the amine less basic than aniline itself. thermofisher.com Derivatization of the amine group can further modify this basicity, which is a critical parameter for many chemical and biological applications.
The following table provides examples of derivatives synthesized from a related compound, 4-Bromo-2,6-difluoroaniline, illustrating the types of modifications possible at the amine and bromo positions.
Table 2: Synthetic Applications of 4-Bromo-2,6-difluoroaniline
| Derivative | Application/Use | Reference |
|---|---|---|
| Ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate | Fluorogenic derivatizing reagent for aminothiol (B82208) determination by HPLC | nih.gov |
| Olefin tolanes | Synthesis of complex organic molecules | nih.gov |
| 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne | Intermediate for organic synthesis | nih.gov |
| 4′′-n-butyloxy-3,5-difluoroterphenyl-4-amine | Intermediate for organic synthesis | nih.gov |
| 4-(3-methylbut-1-yn-3-ol)-2,6-difluoroaniline | Intermediate for organic synthesis | nih.gov |
| Partially oxygen-bridged triphenylamines | Hole-transporting materials in perovskite solar cells and OLEDs | nih.gov |
| Pd-azobenzene complex | Photo-switching materials | nih.gov |
This table showcases the versatility of the halogenated aniline scaffold in the synthesis of functional materials.
Conformational Analysis and its Influence on Reactivity Profiles
The conformation of a molecule, or the spatial arrangement of its atoms, can have a profound impact on its reactivity and biological activity. For a polysubstituted aniline like this compound, the rotational barriers around the C-N bond and the orientation of the substituents relative to the amine group are of particular interest.
The presence of bulky ortho-substituents, such as the bromine and chlorine atoms in the target molecule, can restrict the rotation of the amine group and influence the planarity of the molecule. In the crystal structure of the related compound 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline ring are relatively small, indicating a nearly planar conformation. nih.gov This planarity, or lack thereof, can affect the extent of conjugation between the nitrogen lone pair and the aromatic pi-system, thereby influencing the molecule's electronic properties and reactivity.
Furthermore, intramolecular interactions, such as hydrogen bonding between the amine protons and adjacent fluorine atoms, can stabilize certain conformations. The observation of intramolecular N-H···F interactions in some fluorinated anilines leads to distinct features in their FT-IR spectra. nih.gov The conformational preferences of halogenated compounds can also be influenced by the solvent polarity, with more polar solvents potentially stabilizing conformers with larger dipole moments.
Computational SAR Modeling and Predictive Analysis
In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the properties and activities of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property.
For aniline derivatives, QSAR models have been developed to predict properties such as lipophilicity (logP). nih.gov These models often use descriptors derived from quantum mechanical calculations, such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and electrophilicity. nih.gov Studies have shown that for substituted anilines, toxicity can be correlated with the Hammett sigma constant and descriptors related to hydrogen bonding capacity. Generally, the presence of electron-withdrawing substituents tends to increase the toxic effects of anilines.
The following table lists some computed descriptors for this compound and a related analogue, which are often used in QSAR modeling.
Table 3: Computed Molecular Descriptors for Halogenated Anilines
| Compound | Molecular Formula | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
|---|---|---|---|---|---|
| This compound | C₆H₃BrClF₂N | 3.5 (Predicted) | 1 (Predicted) | 2 (Predicted) | 0 (Predicted) |
Data predicted by computational models and sourced from public chemical databases.
These computational approaches can guide the synthesis of new analogues by predicting which modifications are most likely to lead to desired properties, thus saving time and resources in the drug discovery and materials development process.
Comparative Studies with Other Halogenated Aniline Scaffolds
To fully appreciate the unique characteristics of this compound, it is instructive to compare it with other halogenated aniline scaffolds. The specific combination and positioning of the halogens in the target molecule result in a distinct electronic and steric profile.
For example, a comparison with 2,4,6-trihalogenated anilines reveals differences in reactivity and metabolism. N-benzyl-2,4,6-trihalogenoanilines have been shown to be metabolized primarily through N-debenzylation. nih.gov In contrast, anilines with different substitution patterns may undergo other metabolic transformations.
The formation of disinfection byproducts from the chlorination and bromination of various aniline compounds has been studied. The yields of haloacetonitriles and trihalomethanes were found to be dependent on the nature and position of the substituents on the aniline ring. For instance, 3-chloroaniline (B41212) and 4-nitroaniline (B120555) were among the highest producers of dichloroacetonitrile. The specific substitution pattern of this compound would likely lead to a unique profile of disinfection byproducts.
By comparing and contrasting the properties and reactivity of this compound with a diverse range of other halogenated anilines, a deeper understanding of its potential applications and liabilities can be achieved.
Future Research Directions and Emerging Methodologies
Development of Highly Regioselective and Stereoselective Synthetic Pathways
The synthesis of polysubstituted aromatic compounds like 2-Bromo-6-chloro-3,4-difluoroaniline is a significant challenge, demanding precise control over the introduction of each substituent. Future research will necessarily focus on developing synthetic pathways that are not only efficient but also highly regioselective. The synthesis of related compounds, such as 2-bromo-6-fluoroaniline (B133542), often involves multi-step routes that utilize protecting groups to direct bromination to the desired position and avoid the formation of unwanted isomers. google.com For instance, a common strategy involves protecting the amino group, followed by a directed bromination reaction, and subsequent deprotection. google.com
A key challenge is the selective introduction of bromine and chlorine at specific positions in the presence of the activating amino group and the deactivating fluorine atoms. A patented method for a similar compound, 2-bromo-6-fluoroaniline, highlights an innovative approach using o-fluoroaniline as a starting material and employing a sulfonamide protecting group to direct the subsequent bromination, thereby achieving high efficiency and purity. google.com Research into stereoselective pathways, while more relevant for subsequent reactions involving the aniline (B41778), could be explored by creating chiral derivatives, which is a common strategy in the synthesis of bioactive molecules. researchgate.net
Advanced Computational Approaches for Reaction Pathway Prediction
Computational chemistry is an increasingly indispensable tool for modern synthetic planning. For a molecule like this compound, advanced computational methods such as Density Functional Theory (DFT) can provide profound insights into its reactivity. Future research will leverage these tools to predict reaction pathways and outcomes before they are attempted in the lab.
DFT calculations can be used to model the electronic structure of the molecule, identifying the sites most susceptible to electrophilic or nucleophilic attack. This is crucial for predicting the regioselectivity of further functionalization reactions, such as nitration, acylation, or additional halogenation. Furthermore, computational models can predict the transition state energies for various reaction pathways, for example, in palladium-catalyzed cross-coupling reactions at the C-Br versus the C-Cl bond. This allows chemists to rationally select catalysts and reaction conditions that favor a desired product, saving time and resources. Research on other halogenated compounds has already demonstrated the power of combining DFT with machine learning models to predict properties like bond dissociation energies, which is critical for designing novel reagents and reactions. beilstein-journals.org
Integration of Machine Learning in Compound Design and Synthesis Optimization
The optimization of chemical reactions is a complex, multi-variable problem that is ideally suited for machine learning (ML) applications. beilstein-journals.org The integration of ML algorithms with high-throughput experimentation platforms represents a paradigm shift in synthesis optimization. beilstein-journals.orgbeilstein-journals.org For this compound, ML can be employed to rapidly identify the optimal conditions for its synthesis and subsequent functionalization.
A typical workflow involves using an automated reactor to perform numerous experiments where variables like temperature, solvent, catalyst, and ligand concentrations are systematically varied. beilstein-journals.org The resulting yields and selectivities are used to train an ML model, which then builds a predictive understanding of the reaction landscape. beilstein-journals.orgresearchgate.net This model can then navigate the complex parameter space to identify the global optimal conditions with far fewer experiments than traditional methods. beilstein-journals.orgdigitellinc.com This approach has been successfully applied to challenging reactions like the Buchwald-Hartwig amination, a key transformation for aniline derivatives. beilstein-journals.org The future application of these techniques will accelerate the development of efficient and scalable processes for producing and utilizing this compound.
Interactive Table: Conceptual ML-Driven Optimization of a Suzuki Coupling Reaction
The following is a conceptual table illustrating how machine learning could optimize the functionalization of this compound. Users can sort the data by clicking on the headers to see how different parameters might influence the predicted yield.
| Experiment ID | Catalyst (mol%) | Ligand Type | Base | Temperature (°C) | Predicted Yield (%) |
| ML-001 | 1.5 | SPhos | K₃PO₄ | 80 | 75 |
| ML-002 | 2.0 | XPhos | Cs₂CO₃ | 100 | 92 |
| ML-003 | 1.0 | SPhos | K₂CO₃ | 90 | 81 |
| ML-004 | 2.0 | RuPhos | K₃PO₄ | 110 | 88 |
| ML-005 | 1.0 | XPhos | Cs₂CO₃ | 100 | 95 |
| ML-006 | 1.5 | RuPhos | K₂CO₃ | 80 | 72 |
Exploration of Novel Catalytic Systems for Functionalization
The two distinct carbon-halogen bonds (C-Br and C-Cl) on the this compound ring offer an opportunity for selective, stepwise functionalization using modern catalytic systems. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the bromine-bearing carbon. Future research will focus on developing novel catalysts—e.g., those based on palladium, nickel, or copper—with tailored ligands that enhance this selectivity and improve reaction efficiency.
The goal is to create catalytic systems that operate under milder conditions, tolerate a wider range of functional groups, and require lower catalyst loadings. For example, developing a catalyst that can selectively activate the C-Cl bond in the presence of the C-Br bond (or vice-versa with high fidelity) would provide a powerful tool for building molecular complexity. This would enable the synthesis of diverse libraries of compounds for applications in drug discovery and agrochemicals, where related halogenated anilines are already used as key intermediates. chemimpex.comnbinno.com
Interactive Table: Comparison of Hypothetical Catalytic Systems for Selective C-Br Functionalization
This table presents a hypothetical comparison of different catalytic systems for a Suzuki coupling at the C-Br position of this compound. Click headers to sort and compare potential outcomes.
| Catalyst System | Ligand | Selectivity (C-Br:C-Cl) | Yield (%) | Reaction Time (h) |
| Pd(OAc)₂ / SPhos | SPhos | >99:1 | 94 | 2 |
| Pd₂(dba)₃ / XPhos | XPhos | >99:1 | 96 | 1.5 |
| CuI / Phenanthroline | Phenanthroline | 90:10 | 75 | 12 |
| NiCl₂(dppp) | dppp | 95:5 | 88 | 6 |
| Pd(OAc)₂ / RuPhos | RuPhos | >99:1 | 91 | 3 |
Design of Next-Generation Materials Utilizing this compound Frameworks
The high degree of halogenation in this compound makes it an attractive building block for next-generation materials. The presence of fluorine atoms is known to enhance thermal stability, chemical resistance, and specific electronic properties in polymers and organic electronic devices. Related fluoro-bromo-anilines are already employed in material science to create advanced polymers and coatings. chemimpex.com
Future research will explore the incorporation of the this compound unit into various material architectures.
High-Performance Polymers: It can serve as a monomer or an additive to create polymers with enhanced flame retardancy, thermal stability, and low dielectric constants for applications in aerospace and microelectronics.
Organic Electronics: The tunable electronic properties resulting from the halogen substituents make it a candidate for designing novel host materials for Organic Light-Emitting Diodes (OLEDs) or as a component in organic photovoltaics (OPVs) and field-effect transistors (OFETs).
Liquid Crystals: The rigid, substituted benzene (B151609) core could be functionalized to produce novel liquid crystalline materials with unique phase behaviors.
The ability to selectively functionalize the C-Br and C-Cl bonds allows for the precise tuning of intermolecular interactions, such as π-π stacking and halogen bonding, which are critical for controlling the bulk properties of these materials.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-6-chloro-3,4-difluoroaniline with high purity?
- Methodological Answer : A multi-step halogenation approach is typically employed. Start with a fluorinated aniline precursor (e.g., 3,4-difluoroaniline) and perform sequential bromination and chlorination. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions, followed by chlorination with sulfuryl chloride (SO₂Cl₂) at low temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC (>97%) .
Table 1 : Example Reaction Conditions
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, H2SO4, 0°C | 65% | 95% |
| Chlorination | SO₂Cl₂, DCM, -10°C | 78% | 97% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to identify substituent positions and electronic effects. Fluorine-19 NMR is critical for detecting deshielded F atoms due to halogen proximity .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement against high-resolution data resolves bond-length distortions caused by halogen electronegativity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., Br/Cl signatures).
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., dehalogenated derivatives) can be identified via GC-MS .
Advanced Research Questions
Q. How does the steric and electronic interplay of Br/Cl/F substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform comparative Suzuki-Miyaura coupling studies with varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Steric hindrance from the 2-Bromo and 6-Chloro groups reduces coupling efficiency at the 3,4-difluoro positions. Use DFT calculations (Gaussian 16) to map electron density and predict reactive sites. Experimental yields correlate with computed Fukui indices .
Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts for halogenated anilines?
- Methodological Answer :
- Step 1 : Validate experimental NMR data using cross-validated techniques (e.g., 2D NMR COSY/HSQC).
- Step 2 : Perform DFT-based NMR shift calculations (GIAO method) with solvent corrections (e.g., DMSO implicit model).
- Step 3 : Adjust computational parameters (e.g., basis set: 6-311+G(d,p)) to minimize deviations. Discrepancies >1 ppm may indicate unaccounted solvent effects or conformational flexibility .
Q. How can researchers mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
Q. What are the implications of crystal packing and halogen bonding on the solid-state properties of this compound?
- Methodological Answer : Analyze single-crystal data (SHELXL-refined) to identify Br···F and Cl···H-C interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts. These interactions influence melting points and solubility, critical for formulation in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
